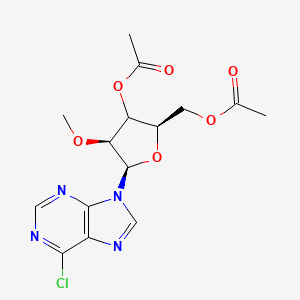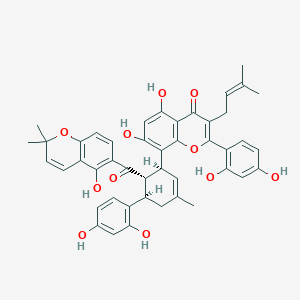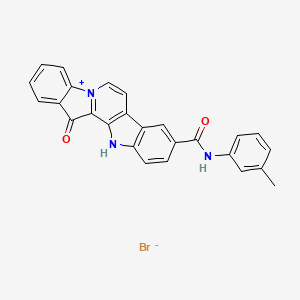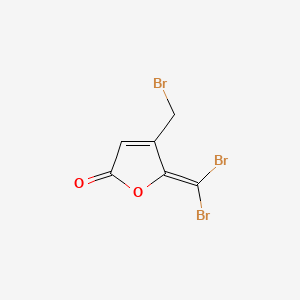
Antibacterial synergist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial synergist 2 is a compound known for its ability to enhance the effectiveness of antibiotics against bacterial infections. This compound works by inhibiting bacterial quorum sensing, a communication mechanism that bacteria use to coordinate their activities, including biofilm formation and virulence factor production . By disrupting this communication, this compound can potentiate the effects of antibiotics, making them more effective against resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 2 involves multiple steps, including the selection of appropriate starting materials and reagents. The process typically begins with the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial synergist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Antibacterial synergist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its effects on reaction mechanisms and product formation.
Comparación Con Compuestos Similares
Echinatin: Another quorum sensing inhibitor with similar antibacterial synergistic effects.
Ginkgetin: Known for its antibiofilm and antibacterial synergistic properties.
Silver-sulfur doped graphene quantum dots: Exhibits synergistic antibacterial activity when combined with other agents.
Uniqueness: Antibacterial synergist 2 is unique in its ability to specifically target and inhibit bacterial quorum sensing without affecting bacterial growth and metabolic activity. This selective inhibition makes it a promising candidate for developing new antibacterial therapies that can overcome antibiotic resistance .
Propiedades
Fórmula molecular |
C6H3Br3O2 |
|---|---|
Peso molecular |
346.80 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C6H3Br3O2/c7-2-3-1-4(10)11-5(3)6(8)9/h1H,2H2 |
Clave InChI |
BYBNEDVDODYDOK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(Br)Br)OC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)

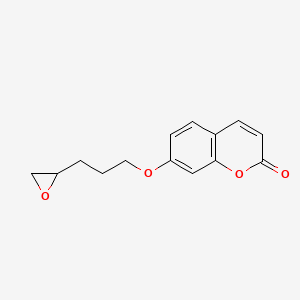
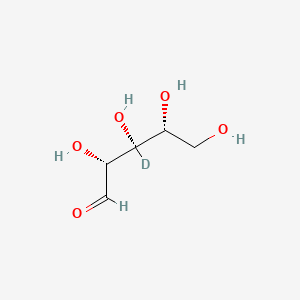

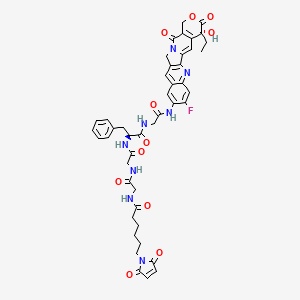
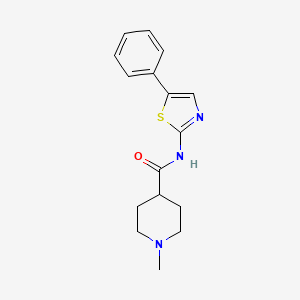
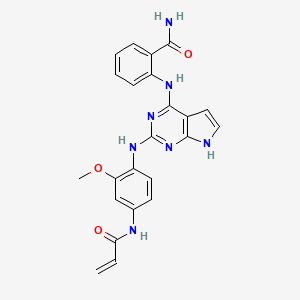
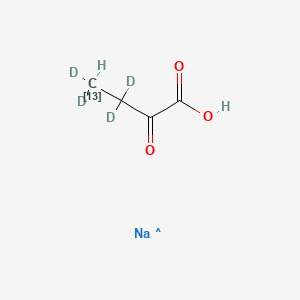
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
